Coralyne chloride

Description

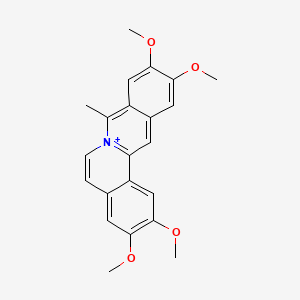

Structure

2D Structure

Properties

IUPAC Name |

2,3,10,11-tetramethoxy-8-methylisoquinolino[2,1-b]isoquinolin-7-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22NO4.ClH/c1-13-16-11-21(26-4)20(25-3)10-15(16)8-18-17-12-22(27-5)19(24-2)9-14(17)6-7-23(13)18;/h6-12H,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYBUYVOPAJLKP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=CC2=CC3=[N+]1C=CC4=CC(=C(C=C43)OC)OC)OC)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50959832 | |

| Record name | 2,3,10,11-Tetramethoxy-8-methylisoquinolino[3,2-a]isoquinolin-7-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38989-38-7, 6872-73-7 | |

| Record name | Coralyne chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38989-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coralyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006872737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coralyne chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038989387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coralyne chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Coralyne chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,10,11-Tetramethoxy-8-methylisoquinolino[3,2-a]isoquinolin-7-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,10,11-tetramethoxy-8-methyldibenzo[a,g]quinolizinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Coralyne Chloride (CAS No. 38989-38-7)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coralyne chloride, a protoberberine alkaloid with the CAS number 38989-38-7, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of its chemical and physical properties, mechanism of action, and key experimental data. This compound functions as a potent topoisomerase I poison, inducing DNA cleavage, and also acts as a DNA intercalating agent.[1][2] Its cytotoxic effects against various cancer cell lines have been documented, and its photosensitizing properties, which involve distinct signaling pathways, present a novel avenue for therapeutic development. This document consolidates quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to serve as a valuable resource for the scientific community.

Chemical and Physical Properties

This compound is an orange crystalline powder.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 38989-38-7 | [2] |

| Molecular Formula | C₂₂H₂₂ClNO₄ | [2] |

| Molecular Weight | 399.9 g/mol | [2] |

| IUPAC Name | 2,3,10,11-tetramethoxy-8-methylisoquinolino[2,1-b]isoquinolin-7-ium chloride | [2] |

| Appearance | Orange crystalline powder | [3] |

| Melting Point | 215 °C | [4] |

| Solubility | DMSO: 1.5 mg/mL (3.75 mM) Water: 3 mg/mL (7.5 mM) | [1] |

| Storage | 2-8°C | [3] |

Biological Activity and Mechanism of Action

This compound exhibits potent anti-cancer activities primarily through a dual mechanism: inhibition of topoisomerase I and intercalation into DNA.[1][2]

3.1 Topoisomerase I Inhibition

This compound acts as a topoisomerase I poison, stabilizing the enzyme-DNA covalent complex.[1][5] This leads to the accumulation of single-strand DNA breaks, which can subsequently generate lethal double-strand breaks during DNA replication, ultimately triggering apoptosis. The inhibitory effect of coralyne on topoisomerase I-mediated relaxation of supercoiled plasmid DNA has been demonstrated to be potent.[5]

3.2 DNA Intercalation

As a planar aromatic molecule, this compound can insert itself between the base pairs of the DNA double helix.[6] This intercalation distorts the DNA structure, interfering with the binding of DNA-processing enzymes and transcription factors, thereby disrupting normal cellular processes.

3.3 Photosensitizing Effects and Associated Signaling Pathways

Upon exposure to UVA light, the anti-cancer properties of coralyne are significantly enhanced.[1] This photosensitization leads to robust apoptosis in cancer cells through the activation of two distinct signaling pathways: the ATR-p38 MAPK-BAX pathway and the JAK2-STAT1-BAX pathway.[1] These pathways converge on the activation of BAX, a pro-apoptotic protein, leading to mitochondrial dysfunction and subsequent cell death.

3.3.1 ATR-p38 MAPK-BAX Signaling Pathway

The following diagram illustrates the proposed ATR-p38 MAPK-BAX signaling pathway initiated by UVA-activated this compound.

3.3.2 JAK2-STAT1-BAX Signaling Pathway

The JAK2-STAT1-BAX signaling cascade represents another mechanism through which UVA-activated this compound induces apoptosis.

Quantitative Biological Data

The cytotoxic and anti-migratory effects of this compound have been quantified in various cancer cell lines.

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer | 24 | 76.4 | [2][4] |

| 72 | 21.9 | [2][4] | ||

| MDA-MB-231 | Breast Cancer | 24 | 76.4 | [2][4] |

| 72 | 19.1 | [2][4] | ||

| MCF-10A | Non-cancerous Breast | 24 | 99 | [2][4] |

| 72 | 91 | [2][4] | ||

| A549 | Lung Cancer | 48 (EC₅₀) | 75.55 | [3] |

| 72 (EC₅₀) | 59.79 | [3] | ||

| 24 (Clonogenic Survival) | 45.80 | [3] |

Table 3: Effect of this compound on Cell Adhesion

| Cell Line | Concentration (µM) | Incubation Time (hours) | Reduction in Adhesion (%) | Reference |

| MCF-7 | 25 | 48 | 55 | [4] |

| MDA-MB-231 | 25 | 48 | 53 | [4] |

| MCF-10A | 25 | 48 | 62 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

5.1 Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

5.1.1 Materials

-

96-well plates

-

This compound stock solution

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

5.1.2 Procedure

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

5.2 Apoptosis (Annexin V) Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

5.2.1 Materials

-

This compound treated and control cells

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

Flow cytometer

5.2.2 Procedure

-

Induce apoptosis in cells by treating with this compound for the desired time.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

5.3 Cell Migration (Wound Healing) Assay

This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.

5.3.1 Materials

-

12-well plates

-

Sterile 200 µL pipette tip

-

Cell culture medium (serum-free or low-serum)

-

Microscope with a camera

5.3.2 Procedure

-

Seed cells in a 12-well plate and grow to a confluent monolayer.

-

Create a "wound" in the monolayer by scraping a straight line with a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh serum-free or low-serum medium containing the desired concentration of this compound or a vehicle control.

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., every 12 or 24 hours).

-

Measure the width of the wound at different points for each image and calculate the rate of wound closure.

5.4 Topoisomerase I Relaxation Assay

This assay measures the inhibition of topoisomerase I activity by observing the relaxation of supercoiled plasmid DNA.

5.4.1 Materials

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I

-

10X Topoisomerase I reaction buffer

-

This compound

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

UV transilluminator

5.4.2 Procedure

-

Set up reaction tubes on ice containing 10X topoisomerase I reaction buffer and supercoiled plasmid DNA.

-

Add varying concentrations of this compound or a vehicle control to the reaction tubes.

-

Add human Topoisomerase I to initiate the reaction.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution/loading dye.

-

Resolve the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with a DNA staining agent and visualize under UV light. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA form.

Conclusion

This compound (CAS 38989-38-7) is a promising anti-cancer agent with a well-defined mechanism of action involving topoisomerase I inhibition and DNA intercalation. Its cytotoxic and anti-migratory effects, coupled with its unique photosensitizing properties that activate specific apoptotic pathways, underscore its potential for further investigation in drug development. The data and protocols presented in this technical guide offer a solid foundation for researchers and scientists to build upon in their exploration of this compound and its therapeutic applications.

References

Coralyne Chloride: A Technical Guide to Safety, Handling, and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coralyne chloride, a protoberberine alkaloid, has garnered significant interest in the scientific community for its potent anti-cancer properties, primarily attributed to its function as a topoisomerase I poison.[1][2][3] This technical guide provides a comprehensive overview of the safety protocols, handling procedures, and key experimental methodologies relevant to the laboratory use of this compound. It is intended to serve as an in-depth resource for researchers, scientists, and professionals involved in drug development, ensuring safe and effective utilization of this compound. The guide details critical safety and handling precautions, presents structured quantitative data on its physicochemical properties and cytotoxic activity, and offers detailed protocols for essential in vitro assays. Furthermore, it visually elucidates the key signaling pathways influenced by this compound through detailed diagrams.

Safety and Handling Precautions

This compound requires careful handling due to its potential health hazards. The following precautions are based on available Material Safety Data Sheets (MSDS) and should be strictly adhered to in a laboratory setting.[4][5]

1.1. Hazard Identification

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[4] While comprehensive toxicological properties have not been fully investigated, it may cause eye, skin, respiratory, and digestive tract irritation.[5]

1.2. Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or glasses with side-shields.[4][5]

-

Hand Protection: Compatible chemical-resistant gloves.[4][5]

-

Skin and Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[4][5]

-

Respiratory Protection: In case of insufficient ventilation or when handling the powder, a suitable respirator should be worn.[4][5]

1.3. Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety:

-

Handling: Avoid inhalation of dust and contact with eyes and skin.[4] Use in a well-ventilated area, preferably in a chemical fume hood.[5] Do not eat, drink, or smoke when handling this product.[4] Wash hands thoroughly after handling.[4][5]

-

Storage: Keep the container tightly sealed.[4][5] Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5] For long-term storage, the powder should be kept at -20°C.[4]

1.4. First Aid Measures

In case of accidental exposure, the following first aid procedures should be followed immediately:

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4][5]

-

In Case of Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[4][5]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

1.5. Disposal

Dispose of this compound and its containers in accordance with local, state, and federal regulations. Avoid release into the environment.[4]

Physicochemical and Cytotoxicity Data

This section summarizes the key quantitative data for this compound, providing a quick reference for its physical, chemical, and biological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 38989-38-7 | [4] |

| Molecular Formula | C₂₂H₂₂ClNO₄ | [4] |

| Molecular Weight | 399.87 g/mol | [4] |

| Appearance | Orange crystalline powder | [5] |

| Storage Temperature | -20°C (powder) | [4] |

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | Incubation Time | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer | 24 hours | 76.4 | [1] |

| 72 hours | 21.9 | [1] | ||

| MDA-MB-231 | Breast Cancer | 24 hours | 76.4 | [1] |

| 72 hours | 19.1 | [1] | ||

| MCF-10A | Non-tumorigenic Breast | 24 hours | 99 | [1] |

| 72 hours | 91 | [1] | ||

| A549 | Lung Cancer | 48 hours (EC₅₀) | 75.55 | |

| 72 hours (EC₅₀) | 59.79 | |||

| 24 hours (clonogenic) | 45.80 |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed with this compound.

3.1. Topoisomerase I Relaxation Assay

This assay determines the inhibitory effect of this compound on the activity of topoisomerase I, which relaxes supercoiled DNA.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM spermidine, 50% glycerol)

-

This compound stock solution (in DMSO)

-

Sterile deionized water

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

1x TAE buffer

-

Ethidium bromide solution

-

UV transilluminator

Procedure:

-

Prepare a reaction mixture containing 1x Topoisomerase I Assay Buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and sterile deionized water to a final volume of 18 µL.

-

Add 1 µL of this compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the reaction by adding 1 µL of human Topoisomerase I (e.g., 1 unit).

-

Incubate the reaction at 37°C for 30 minutes.

-

Terminate the reaction by adding 5 µL of Stop Buffer/Loading Dye.

-

Load the samples onto a 1% agarose gel in 1x TAE buffer.

-

Perform electrophoresis at a constant voltage (e.g., 80V) until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide solution for 15-30 minutes.

-

Destain the gel in water for 10-20 minutes.

-

Visualize the DNA bands under a UV transilluminator. The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band compared to the relaxed DNA in the control.

3.2. MTT Cytotoxicity Assay

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

After 24 hours, treat the cells with various concentrations of this compound (typically a serial dilution) in a final volume of 200 µL per well. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

3.3. Fluorescence Spectroscopy DNA Binding Assay

This protocol utilizes the intrinsic fluorescence of this compound to study its binding to DNA.

Materials:

-

This compound solution of known concentration

-

Calf thymus DNA (ctDNA) or specific oligonucleotide sequences

-

Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of ctDNA in Tris-HCl buffer and determine its concentration by measuring the absorbance at 260 nm.

-

Prepare a series of solutions in quartz cuvettes, each containing a fixed concentration of this compound (e.g., 10 µM) in the Tris-HCl buffer.

-

Titrate increasing concentrations of ctDNA into the cuvette containing the this compound solution.

-

After each addition of DNA, gently mix the solution and allow it to equilibrate for 5 minutes.

-

Measure the fluorescence emission spectrum of this compound (e.g., excitation at ~420 nm, emission scan from 450-600 nm).

-

Record the changes in fluorescence intensity at the emission maximum as a function of DNA concentration.

-

The binding of this compound to DNA will typically result in a change in its fluorescence properties (quenching or enhancement), which can be used to determine binding parameters such as the binding constant (K) and the number of binding sites (n) by fitting the data to appropriate binding models (e.g., the Scatchard equation).

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects through multiple mechanisms. The following diagrams illustrate key signaling pathways and a general experimental workflow for its characterization.

Caption: this compound's Mechanism of Action as a Topoisomerase I Inhibitor.

Caption: Photo-activated Signaling Pathways of this compound.

Caption: General Experimental Workflow for this compound Characterization.

References

- 1. inspiralis.com [inspiralis.com]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Unveiling DNA Interactions: Coralyne Chloride as a Versatile Fluorescent Probe

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on utilizing Coralyne chloride as a fluorescent DNA probe. These detailed application notes and protocols provide a framework for leveraging this powerful tool in DNA detection, quantification, and cellular imaging. This compound, a synthetic protoberberine alkaloid, exhibits distinct fluorescent properties upon interaction with DNA, making it a valuable asset in various research applications.

Mechanism of Action: A Tale of Intercalation and Quenching

This compound primarily interacts with DNA through intercalation, inserting its planar aromatic ring system between the base pairs of the DNA double helix. This interaction is particularly favorable in guanine-cytosine (GC)-rich regions and shows a remarkable preference for triplex DNA structures over duplex DNA. This binding event significantly alters the photophysical properties of this compound. In its free form in solution, this compound exhibits native fluorescence. However, upon intercalation into duplex DNA, this fluorescence is typically quenched. This phenomenon of fluorescence quenching forms the basis for sensitive DNA quantification assays. Conversely, some derivatives of Coralyne have been engineered to act as "light-up" probes, where fluorescence is enhanced upon DNA binding.

Core Applications and Quantitative Insights

The unique DNA binding and fluorescent properties of this compound lend it to a variety of applications in molecular biology and drug discovery.

1. DNA Quantification: The fluorescence quenching of this compound upon binding to DNA can be harnessed for the quantitative analysis of DNA concentration. By measuring the decrease in fluorescence intensity, researchers can accurately determine the amount of DNA present in a sample.

2. DNA Structure-Specific Probing: this compound's high affinity for triplex DNA makes it an excellent tool for identifying and characterizing these non-canonical DNA structures, which are implicated in various biological processes and diseases.

3. Cellular Imaging: As a fluorescent molecule that binds to nucleic acids, this compound can be employed for staining the nuclei of cells, enabling visualization and analysis of nuclear morphology and DNA content.

To facilitate comparative analysis, the following tables summarize key quantitative data regarding this compound's interaction with DNA.

Table 1: Binding Affinity of this compound for Different DNA Structures

| DNA Structure | Binding Constant (K) (M⁻¹) | Dissociation Constant (Kd) (µM) | Reference |

| Triplex DNA (poly(dT)·poly(dA)·poly(dT)) | 3.5 x 10⁶ | 0.29 | |

| Triplex DNA (poly[d(TC)]·poly[d(GA)]·poly[d(C+T)]) | 1.5 x 10⁶ | 0.67 | |

| Duplex DNA (poly[d(TC)]·poly[d(GA)]) | ~1.5 x 10⁴ | ~67 | |

| Antiparallel CGG Triplex DNA | 6.0 x 10⁶ | 0.17 | |

| Parallel CGC+ Triplex DNA | 4.0 x 10⁶ | 0.25 |

Table 2: Photophysical Properties of this compound

| Property | Free in Solution | Bound to Duplex DNA | Bound to Triplex DNA | Reference |

| Excitation Maximum (λex) | ~420 nm | ~420 nm | ~420 nm | |

| Emission Maximum (λem) | ~470 nm | ~470 nm (Quenched) | ~470 nm (Quenched) | |

| Fluorescence Quantum Yield (ΦF) | 0.05 - 0.1 | Significantly Decreased | Significantly Decreased |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducible and accurate results.

Protocol 1: DNA Quantification using this compound Fluorescence Quenching

This protocol outlines the steps for determining DNA concentration based on the quenching of this compound fluorescence.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

DNA standards of known concentrations

-

Unknown DNA sample

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

Fluorometer or fluorescence plate reader

-

Black microplates or cuvettes

Procedure:

-

Preparation of Working Solutions:

-

Prepare a 10 µM working solution of this compound by diluting the stock solution in TE buffer. Protect from light.

-

Prepare a series of DNA standards (e.g., 0, 10, 20, 50, 100, 200 ng/µL) by diluting a stock of known concentration in TE buffer.

-

-

Assay Setup:

-

In a black microplate, add 50 µL of each DNA standard and the unknown DNA sample to separate wells.

-

Add 50 µL of the 10 µM this compound working solution to each well.

-

Mix gently by pipetting.

-

Incubate at room temperature for 10 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Set the fluorometer to an excitation wavelength of approximately 420 nm and an emission wavelength of approximately 470 nm.

-

Measure the fluorescence intensity of each well.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank (0 ng/µL DNA) from all readings.

-

Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.

-

Determine the concentration of the unknown DNA sample by interpolating its fluorescence intensity on the standard curve.

-

Protocol 2: Spectrofluorometric Titration to Determine DNA Binding Affinity

This protocol describes the determination of the binding constant of this compound to a specific DNA sequence.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Purified DNA of interest (e.g., specific oligonucleotide, plasmid) at a known concentration

-

Binding buffer (e.g., 10 mM Phosphate buffer, 100 mM NaCl, pH 7.0)

-

Spectrofluorometer

-

Quartz cuvette

Procedure:

-

Instrument Setup:

-

Set the spectrofluorometer to an excitation wavelength of ~420 nm and an emission scan range of 440-600 nm. Set the excitation and emission slit widths to appropriate values (e.g., 5 nm).

-

-

Titration:

-

Place a fixed concentration of this compound (e.g., 1 µM) in the cuvette with the binding buffer.

-

Record the initial fluorescence spectrum.

-

Make successive additions of small aliquots of the concentrated DNA solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence spectrum.

-

-

Data Analysis:

-

Correct the fluorescence data for dilution by multiplying the observed fluorescence by a factor of (V₀ + Vᵢ)/V₀, where V₀ is the initial volume and Vᵢ is the volume of added DNA.

-

Plot the change in fluorescence intensity at the emission maximum as a function of the DNA concentration.

-

Analyze the binding isotherm using appropriate models (e.g., Scatchard plot, non-linear regression) to determine the binding constant (K).

-

Protocol 3: Fluorescent Staining of Cell Nuclei

This protocol provides a method for visualizing cell nuclei using this compound.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Cells grown on coverslips or in a multi-well imaging plate

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

Wash the cells twice with PBS.

-

Fix the cells with the fixative solution for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with the permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Prepare a staining solution of 1-5 µM this compound in PBS.

-

Incubate the cells with the staining solution for 20-30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS to remove unbound dye.

-

-

Imaging:

-

Mount the coverslips onto microscope slides using a mounting medium.

-

Visualize the stained nuclei using a fluorescence microscope with a filter set appropriate for DAPI or blue fluorescence (Excitation ~420 nm, Emission ~470 nm).

-

Visualizing the Workflow and Mechanisms

To further clarify the experimental processes and underlying principles, the following diagrams have been generated.

Application Notes and Protocols: Coralyne Chloride for DNA Triplex Stabilization Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triplex-forming oligonucleotides (TFOs) are synthetic strands of DNA that can bind to the major groove of a DNA duplex, forming a triple-helical structure. This targeted binding has significant potential in antigene therapies for modulating gene expression. The stability of these DNA triplexes is a critical factor for their therapeutic efficacy. Coralyne chloride is a planar, cationic, and fluorescent molecule known to be an effective stabilizer of DNA triplex structures.[1][2][3] It preferentially intercalates into the triplex structure, leading to a significant increase in its thermal stability.[1][4][5][6] These application notes provide detailed protocols for assessing the stabilization of DNA triplexes by this compound using common biophysical techniques.

Mechanism of Coralyne-Induced DNA Triplex Stabilization

This compound stabilizes DNA triplexes primarily through intercalation, where the planar aromatic system of the coralyne molecule inserts between the base triplets of the DNA triplex.[1][4][5] This intercalation is driven by strong π-π stacking interactions between coralyne and the DNA bases.[1][2] The binding preference of coralyne can be sequence-dependent, with a notable affinity for T·A·T triplets over C·G·C+ triplets.[5][7] The binding can also involve electrostatic interactions and may be influenced by the local DNA microenvironment.[1]

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Sequence-specific binding behavior of coralyne toward triplex DNA: An ultrafast time-resolved fluorescence spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. Coralyne has a preference for intercalation between TA.T triples in intramolecular DNA triple helices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New aspects of the interaction of the antibiotic coralyne with RNA: coralyne induces triple helix formation in poly(rA)•poly(rU) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coralyne has a preference for intercalation between TA.T triples in intramolecular DNA triple helices - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Coralyne Chloride Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of coralyne chloride, a protoberberine alkaloid with known anti-cancer properties. The following sections detail the mechanism of action of this compound, protocols for key cytotoxicity assays, and a summary of its cytotoxic activity in various cancer cell lines.

Introduction to this compound

This compound is a synthetic compound that exhibits significant anti-proliferative and cytotoxic effects against a range of cancer cells. Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase I, and the induction of programmed cell death, or apoptosis.[1] Understanding the cytotoxic profile of this compound is crucial for its potential development as a therapeutic agent. This document outlines standardized protocols for evaluating its effects on cell viability and elucidating its mechanism of action.

Mechanism of Action: Induction of Apoptosis

This compound exerts its cytotoxic effects primarily by inducing apoptosis through the activation of intrinsic and extrinsic signaling pathways. Upon cellular uptake, this compound can cause DNA damage, which activates DNA damage response pathways involving proteins such as ATM and ATR.[2] This leads to the activation of downstream effector caspases, like caspase-3, and the release of pro-apoptotic proteins from the mitochondria, such as cytochrome c.[2] Studies have also implicated the involvement of the ATR-p38 MAPK-BAX and JAK2-STAT1-BAX signaling pathways in coralyne-induced apoptosis.

Below is a diagram illustrating the signaling pathways involved in this compound-induced apoptosis.

Quantitative Data Presentation

The cytotoxic activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The IC50 values for this compound have been determined in various cancer cell lines, and a summary of this data is presented below.

| Cell Line | Cancer Type | Assay Duration (hours) | IC50 (µM) |

| A549 | Lung Carcinoma | 48 | 75.55[1] |

| A549 | Lung Carcinoma | 72 | 59.79[1] |

| MCF-7 | Breast Adenocarcinoma | 24 | 76.4[1] |

| MCF-7 | Breast Adenocarcinoma | 72 | 21.9[1] |

| MDA-MB-231 | Breast Adenocarcinoma | 24 | 76.4[1] |

| MDA-MB-231 | Breast Adenocarcinoma | 72 | 19.1[1] |

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

This compound stock solution (in DMSO or other suitable solvent)

-

MTT solution (5 mg/mL in PBS)

-

Complete cell culture medium

-

96-well plates

-

Microplate reader

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

-

This compound stock solution

-

LDH assay kit (containing LDH reaction mixture and stop solution)

-

Complete cell culture medium

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. It is important to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

-

Incubation: Incubate the plate for the desired treatment duration.

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit instructions, taking into account the absorbance values from the spontaneous and maximum release controls.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.

Materials:

-

This compound stock solution

-

Annexin V-FITC/PI apoptosis detection kit

-

Binding buffer

-

Flow cytometer

-

6-well plates or culture tubes

Protocol:

-

Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with this compound for the desired time.

-

Cell Harvesting: For adherent cells, detach them using trypsin and collect the supernatant. For suspension cells, collect the entire cell suspension.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Interpretation of Results:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

References

Application of Coralyne Chloride in Topoisomerase I Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coralyne chloride, a synthetic protoberberine alkaloid, has been identified as a potent inhibitor of human topoisomerase I.[1][2] Topoisomerase I is a critical nuclear enzyme responsible for relaxing DNA supercoiling during essential cellular processes such as replication, transcription, and recombination.[3] Its inhibition can lead to the accumulation of DNA strand breaks and subsequent cell death, making it a validated target for cancer therapy.[3] Coralyne acts as a topoisomerase I poison, stabilizing the covalent complex formed between the enzyme and DNA.[4][5] This mechanism is analogous to that of the well-characterized topoisomerase I inhibitor, camptothecin.[4][5]

These application notes provide detailed protocols for utilizing this compound in two key in vitro assays for studying topoisomerase I inhibition: the DNA Relaxation Assay and the DNA Cleavage Assay.

Quantitative Data Summary

The inhibitory potential of this compound and its derivatives against topoisomerase I has been evaluated in various studies. The following table summarizes key quantitative data, primarily focusing on the concentration required for 50% inhibition (IC50) in different assays.

| Compound | Assay Type | Cell Line/Enzyme Source | IC50 / EC50 | Reference |

| Coralyne | Clonogenic Survival | A549 | 45.80 µM | [6] |

| Coralyne | Cytotoxicity (48h) | A549 | 75.55 µM | [6] |

| Coralyne | Cytotoxicity (72h) | A549 | 59.79 µM | [6] |

| 5,6-Dihydro-3,4-methylenedioxy-10,11-dimethoxydibenzo[a,g]quinolizinium chloride (Coralyne analogue) | Topoisomerase I Poison | Not specified | Similar activity to camptothecin | [7] |

Experimental Protocols

Topoisomerase I DNA Relaxation Assay

This assay measures the inhibition of topoisomerase I-mediated relaxation of supercoiled plasmid DNA. In the presence of an inhibitor like this compound, the supercoiled DNA will remain, while in the absence of an inhibitor, it will be relaxed by the enzyme. The different DNA topoisomers (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis.

Materials:

-

Human Topoisomerase I (recombinant)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA, 150 µg/mL BSA.[4]

-

This compound stock solution (in DMSO)

-

5x Loading Dye: 0.25% bromophenol blue, 0.25% xylene cyanol, 25% glycerol in water

-

1% Agarose gel in TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Distilled water

-

Microcentrifuge tubes

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with a final volume of 20 µL.

-

2 µL of 10x Topoisomerase I Reaction Buffer

-

200 ng of supercoiled plasmid DNA

-

Varying concentrations of this compound (or DMSO as a vehicle control)

-

Distilled water to bring the volume to 18 µL

-

-

Enzyme Addition: Add 2 µL of diluted human Topoisomerase I enzyme to each reaction tube. The optimal amount of enzyme required to fully relax the supercoiled DNA should be determined empirically in a preliminary experiment.

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.[1]

-

Reaction Termination: Stop the reaction by adding 5 µL of 5x Loading Dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a low voltage (e.g., 1-2 V/cm) to ensure good separation of topoisomers.

-

Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes, followed by destaining in water. Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.

Topoisomerase I DNA Cleavage Assay

This assay is designed to determine if an inhibitor acts as a topoisomerase I poison by stabilizing the cleavable complex. This results in the accumulation of nicked or linearized DNA.

Materials:

-

Human Topoisomerase I (recombinant)

-

Supercoiled plasmid DNA (e.g., pBR322) or a 3'-radiolabeled DNA substrate[4]

-

10x Topoisomerase I Cleavage Buffer: 100 mM Tris-HCl (pH 7.5), 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA, 150 µg/mL BSA

-

This compound stock solution (in DMSO)

-

0.5% SDS

-

Proteinase K (20 mg/mL)

-

5x Loading Dye

-

1% Agarose gel or denaturing polyacrylamide gel (if using radiolabeled substrate)

-

Ethidium bromide or autoradiography equipment

-

Distilled water

-

Microcentrifuge tubes

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with a final volume of 20 µL.

-

2 µL of 10x Topoisomerase I Cleavage Buffer

-

200 ng of supercoiled plasmid DNA

-

Varying concentrations of this compound (or DMSO as a vehicle control)

-

Distilled water to bring the volume to 18 µL

-

-

Enzyme Addition: Add 2 µL of human Topoisomerase I enzyme.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Formation of Cleavable Complex: Add 2 µL of 0.5% SDS to each tube to denature the enzyme and trap the covalent DNA-topoisomerase complex.

-

Protein Digestion: Add 2 µL of Proteinase K and incubate at 50°C for 30-60 minutes to digest the protein.

-

Sample Preparation for Electrophoresis: Add 5 µL of 5x Loading Dye.

-

Gel Electrophoresis:

-

For plasmid DNA: Load samples onto a 1% agarose gel and run as described for the relaxation assay. Look for an increase in the nicked (open circular) or linearized form of the plasmid.

-

For radiolabeled substrate: Load samples onto a denaturing polyacrylamide gel and perform autoradiography to visualize the cleavage products.[4]

-

-

Visualization: Stain the agarose gel with ethidium bromide or expose the polyacrylamide gel to an X-ray film.

Visualizations

Caption: Experimental workflow for the Topoisomerase I DNA Relaxation Assay.

Caption: Mechanism of this compound as a Topoisomerase I poison.

References

- 1. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 2. Identification of topoisomerase I as the cytotoxic target of the protoberberine alkaloid coralyne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of topoisomerase I function by coralyne and 5,6-dihydrocoralyne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coralyne Radiosensitizes A549 Cells by Upregulation of CDKN1A Expression to Attenuate Radiation Induced G2/M Block of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coralyne and related compounds as mammalian topoisomerase I and topoisomerase II poisons - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Coralyne Chloride as a Radiosensitizer in A549 Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coralyne chloride, a synthetic protoberberine isoquinoline alkaloid, has demonstrated potential as a radiosensitizing agent in non-small cell lung cancer A549 cells. This document provides a comprehensive overview of its application, including quantitative data summaries, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows. The primary mechanism of action involves the upregulation of Cyclin-Dependent Kinase Inhibitor 1A (CDKN1A), which leads to an attenuation of the radiation-induced G2/M cell cycle arrest, thereby enhancing the cytotoxic effects of ionizing radiation.[1][2][3]

Data Presentation

Table 1: Cytotoxicity of this compound in A549 Cells

The cytotoxicity of this compound was evaluated using a propidium iodide-based assay and a long-term clonogenic survival assay.

| Assay Type | Time Point | Parameter | Value |

| Propidium Iodide Assay | 48 hours | EC50 | 75.55 µM |

| Propidium Iodide Assay | 72 hours | EC50 | 59.79 µM |

| Clonogenic Survival Assay | 24 hours | IC50 | 45.80 µM |

| Clonogenic Survival Assay | 24 hours | IC75 | 24.82 µM |

Data extracted from a study on the radiosensitizing effect of coralyne on human alveolar epithelial cancer A549 cells.[1]

Table 2: Radiosensitizing Effect of this compound on A549 Cells (Clonogenic Survival Assay)

A549 cells were pre-treated with 25 µM this compound for 24 hours before exposure to varying doses of X-ray radiation.

| Treatment Group | Radiation Dose (Gy) | Survival Fraction (Mean ± SD) |

| Radiation Only | 1 | ~0.85 |

| Radiation Only | 2 | ~0.60 |

| Radiation Only | 3 | ~0.35 |

| Radiation Only | 4 | ~0.20 |

| Radiation Only | 5 | ~0.10 |

| Coralyne (25 µM) + Radiation | 1 | ~0.60 |

| Coralyne (25 µM) + Radiation | 2 | ~0.30 |

| Coralyne (25 µM) + Radiation | 3 | ~0.15 |

| Coralyne (25 µM) + Radiation | 4 | ~0.05 |

| Coralyne (25 µM) + Radiation | 5 | <0.05 |

The survival curve parameters for the combined treatment were α = 0.592 ± 0.048 Gy⁻¹ and β = 0.031 ± 0.015 Gy⁻².[1][4]

Table 3: Effect of this compound and/or Radiation on A549 Cell Cycle Distribution

Cells were treated with this compound for 24 hours, followed by irradiation and another 24 hours of incubation.

| Treatment Group | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

| Control (0.1% DMSO) | ~55% | ~25% | ~20% |

| Coralyne (25 µM) | ~55% | ~25% | ~20% |

| Radiation (2 Gy) | ~20% | ~15% | ~65% |

| Coralyne (1 µM) + Radiation (2 Gy) | ~25% | ~20% | ~55% |

| Coralyne (5 µM) + Radiation (2 Gy) | ~30% | ~25% | ~45% |

| Coralyne (10 µM) + Radiation (2 Gy) | ~40% | ~25% | ~35% |

| Coralyne (25 µM) + Radiation (2 Gy) | ~50% | ~25% | ~25% |

Data indicates that this compound abrogates the radiation-induced G2/M arrest in a dose-dependent manner.[1][4][5]

Experimental Protocols

Cell Culture and Reagents

-

Cell Line: A549 human lung adenocarcinoma cells.

-

Culture Medium: F12 Ham cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.[1]

Experimental Workflow

Caption: Experimental workflow for evaluating the radiosensitizing effects of this compound.

Clonogenic Survival Assay

-

Seed A549 cells in 6-well plates at a density of 400 cells per well.

-

Allow cells to attach for 24 hours.

-

Treat the cells with 25 µM this compound or vehicle control (0.1% DMSO) for 24 hours.

-

Irradiate the plates with X-rays at doses of 1, 2, 3, 4, and 5 Gy.

-

Incubate the plates for 11-13 days to allow for colony formation.

-

Fix the colonies with a solution of 70% ethanol and 0.25% paraformaldehyde.

-

Stain the colonies with 0.1% Coomassie brilliant blue in a solution of 45% methanol and 5% acetic acid.

-

Count colonies containing at least 50 cells.

-

Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:

-

PE = (number of colonies formed / number of cells seeded)

-

SF = (number of colonies formed after treatment) / (number of cells seeded x PE)

-

Cell Cycle Analysis

-

Seed A549 cells in 6-well plates and allow them to attach.

-

Treat cells with this compound (1, 5, 10, 25 µM) or vehicle control for 24 hours.

-

Irradiate the cells with 2 Gy of X-rays.

-

Incubate for an additional 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Western Blot for CDKN1A

-

Seed A549 cells and treat with this compound and/or radiation as described for the cell cycle analysis.

-

After 24 hours of post-irradiation incubation, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 30-50 µg of protein per lane on a 12% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against CDKN1A (p21) overnight at 4°C. A rabbit polyclonal antibody is a common choice, typically used at a dilution of 1:500-1:2000.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the protein expression to a loading control such as GAPDH or β-actin.

Signaling Pathway

Caption: Proposed signaling pathway of coralyne-induced radiosensitization in A549 cells.

Concluding Remarks

This compound enhances the sensitivity of A549 cancer cells to ionizing radiation by upregulating CDKN1A, which in turn attenuates the radiation-induced G2/M checkpoint. This leads to mitotic catastrophe and enhanced cell death. The provided protocols and data serve as a valuable resource for researchers investigating the potential of this compound as an adjunct to radiotherapy in non-small cell lung cancer. Further investigation into the precise effects on DNA repair pathways and the induction of apoptosis is warranted to fully elucidate its mechanism of action.

References

- 1. Coralyne Radiosensitizes A549 Cells by Upregulation of CDKN1A Expression to Attenuate Radiation Induced G2/M Block of the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Coralyne Radiosensitizes A549 Cells by Upregulation of CDKN1A Expression to Attenuate Radiation Induced G2/M Block of t… [ouci.dntb.gov.ua]

- 4. Coralyne Radiosensitizes A549 Cells by Upregulation of CDKN1A Expression to Attenuate Radiation Induced G2/M Block of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

How to improve Coralyne chloride solubility in aqueous buffers

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Coralyne chloride in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a synthetic protoberberine alkaloid with anti-cancer and fluorescent properties, making it a valuable tool in various research applications.[1][2] However, its planar, hydrophobic structure and tendency to self-aggregate in aqueous solutions through stacking interactions can lead to poor solubility, posing a challenge for experimental reproducibility and the preparation of concentrated stock solutions.[3][4]

Q2: What is the expected solubility of this compound in water?

Q3: Does the choice of counter-ion affect Coralyve's solubility?

A3: Yes, the counter-ion can influence solubility. For instance, while the chloride and sulfoacetate salts of Coralyne have similar solubilities in water, more concentrated and stable solutions of the sulfoacetate salt can be prepared by including sodium hydroxide in the solvent.[5]

Q4: How does pH influence the solubility of this compound?

A4: this compound exists in equilibrium with 6'-acetylpapaverine in aqueous solutions, but significant amounts of the latter only exist at a pH above 10.[5] While its solubility is similar in water and dilute sodium hydroxide, extreme pH values can influence its chemical stability.[5] For most applications, working with buffers in the physiological pH range (6.8-7.4) is common, but solubility might be enhanced at a slightly acidic or basic pH depending on the specific buffer system.

Q5: Is this compound sensitive to light?

A5: Yes, this compound can undergo a photochemical reaction in aqueous solutions when exposed to visible light.[5] It is crucial to protect solutions from light to prevent degradation and potential changes in solubility and activity.

Troubleshooting Guide

| Issue | Potential Cause | Troubleshooting Steps |

| Precipitation upon dissolving in aqueous buffer | Low intrinsic solubility, aggregation. | 1. Reduce Concentration: Start with a lower target concentration. 2. Gentle Heating: Warm the solution gently (e.g., to 37°C) to aid dissolution. Avoid boiling. 3. Sonication: Use a sonicator bath to break up aggregates and facilitate dissolution. 4. pH Adjustment: Test the solubility in a small range of pH values around your target pH. |

| Cloudiness or turbidity in the solution over time | Aggregation, precipitation, or photochemical degradation. | 1. Protect from Light: Store stock solutions and experimental samples in amber vials or wrapped in aluminum foil.[5] 2. Filter Sterilize: If appropriate for the application, filter the solution through a 0.22 µm filter to remove small aggregates.[6] 3. Use Freshly Prepared Solutions: Due to its tendency to aggregate, it is best to use freshly prepared solutions for experiments. |

| Inconsistent experimental results | Variable solubility and aggregation between experiments. | 1. Standardize Solution Preparation: Develop a consistent protocol for preparing this compound solutions, including details on solvent, temperature, mixing time, and light protection. 2. Consider Co-solvents: For stock solutions, consider using a small percentage of an organic co-solvent like DMSO or ethanol before diluting into the aqueous buffer. Note that the final concentration of the co-solvent should be compatible with your experimental system. |

| Difficulty achieving desired high concentration | Exceeding the solubility limit in the chosen buffer. | 1. Formulate with a Different Salt: If possible, consider using the sulfoacetate salt of Coralyne with sodium hydroxide in the solvent for higher concentrations.[5] 2. Explore Solubilizing Excipients: Investigate the use of cyclodextrins or other pharmaceutical-grade solubilizers, ensuring they do not interfere with your experiment. |

Quantitative Data Summary

| Parameter | Observation | Reference |

| Solubility in Water vs. Dilute NaOH | Similar solubility. | [5] |

| Sulfoacetate Salt Stability | More concentrated and stable solutions can be prepared with the sulfoacetate salt in the presence of sodium hydroxide. | [5] |

| Aggregation Behavior | Readily aggregates in aqueous solution due to its planar and hydrophobic character.[3] | [3][4] |

Experimental Protocols

Protocol 1: Standard Preparation of this compound Aqueous Solution

-

Weigh the desired amount of this compound powder in a microfuge tube.

-

Add the required volume of the desired aqueous buffer (e.g., PBS, Tris-HCl).

-

Vortex the solution for 1-2 minutes.

-

If the compound does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes, vortexing intermittently.

-

Alternatively, place the tube in a sonicator bath for 5-10 minutes.

-

Visually inspect the solution for any remaining particulate matter. If present, centrifuge the solution at high speed (e.g., >10,000 x g) for 5 minutes and carefully collect the supernatant.

-

Protect the solution from light by storing it in an amber tube or wrapping the tube in aluminum foil.

-

Use the solution immediately for the best results.

Protocol 2: Preparation of a Concentrated Stock Solution using a Co-solvent

-

Weigh the desired amount of this compound powder.

-

Dissolve the powder in a minimal amount of a suitable organic solvent such as DMSO or ethanol. Ensure the chosen co-solvent is compatible with the downstream application.

-

Once fully dissolved, slowly add the aqueous buffer of choice to the desired final volume while vortexing to prevent precipitation.

-

The final concentration of the organic co-solvent should be kept to a minimum (typically ≤1% v/v) in the final experimental solution to avoid solvent-induced artifacts.

-

Protect the stock solution from light and store it at -20°C or -80°C for long-term storage.[6] Before use, thaw the solution and bring it to room temperature.

Visualizations

Caption: A workflow diagram illustrating the steps to improve this compound solubility.

Caption: Factors influencing the aqueous solubility of this compound.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. New aspects of the interaction of the antibiotic coralyne with RNA: coralyne induces triple helix formation in poly(rA)•poly(rU) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solubilization and stabilization of the cytotoxic agent coralyne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Optimizing Coralyne Chloride Concentration for Cell Viability Assays: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Coralyne chloride in cell viability assays. The information is presented in a question-and-answer format to directly address common challenges and inquiries, ensuring efficient troubleshooting and experimental optimization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a protoberberine alkaloid compound known for its anti-cancer properties.[1][2][3] Its primary mechanism of action is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.[1][2] By poisoning topoisomerase I, this compound leads to the accumulation of DNA strand breaks, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][4] Additionally, Coralyne can act as a photosensitizing agent, with its anti-cancer effects being significantly enhanced upon exposure to ultraviolet A (UVA) light.[5]

Q2: What is a typical starting concentration range for this compound in cell viability assays?

The optimal concentration of this compound is highly dependent on the specific cell line and the duration of the experiment. Based on published data, a broad starting range to consider is 1 µM to 100 µM.[1][6] For initial screening, a dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest.

Q3: How does incubation time affect the cytotoxicity of this compound?

The cytotoxic effect of this compound is both dose- and time-dependent.[6] Longer incubation times generally result in increased cell death at lower concentrations. For example, the IC50 values for MCF-7 and MDA-MB-231 breast cancer cell lines were significantly lower after 72 hours of treatment compared to 24 hours.[1] It is crucial to perform time-course experiments to identify the optimal endpoint for your specific assay.

Troubleshooting Guide

Q1: I am observing high variability in my cell viability results between replicates. What could be the cause?

High variability in cell-based assays can stem from several factors.[7][8] Common issues include:

-

Inconsistent cell seeding: Ensure a homogenous cell suspension and accurate pipetting to have a consistent number of cells in each well.

-

Edge effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS.

-

Compound precipitation: Visually inspect your wells under a microscope to ensure this compound has not precipitated out of solution, especially at higher concentrations. If precipitation is observed, consider using a lower concentration or a different solvent.

-

Inconsistent incubation times: Staggering the addition of reagents can lead to differences in treatment duration. Plan your workflow to minimize time discrepancies.

Q2: My IC50 value for this compound is much higher/lower than what is reported in the literature. Why might this be?

Discrepancies in IC50 values can be attributed to several factors:

-

Different cell line sensitivities: Cell lines exhibit varying sensitivities to cytotoxic agents.

-

Assay method: Different viability assays (e.g., MTT, MTS, ATP-based) measure different cellular parameters and can yield different IC50 values.[9]

-

Cell culture conditions: Factors such as passage number, cell density, and media composition can influence drug response.[7][8]

-

Purity of the compound: The purity of the this compound used can affect its potency.

Q3: I am not observing any significant cell death even at high concentrations of this compound. What should I check?

-

Compound stability: Ensure your this compound stock solution is properly stored (typically at -20°C, protected from light) and has not degraded.[3]

-

Solvent issues: this compound is often dissolved in DMSO.[6] High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your assay wells is low (typically ≤ 0.5%) and that you have a vehicle control (media with the same concentration of DMSO without the compound).

-

Cell health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.

-

UVA activation: The cytotoxic effects of Coralyne can be significantly enhanced with UVA light.[5] If you are not observing the desired effect, consider incorporating a UVA irradiation step into your protocol.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| A549 | Lung Adenocarcinoma | 48 | 75.55 | [6] |

| A549 | Lung Adenocarcinoma | 72 | 59.79 | [6] |

| MCF-7 | Breast Cancer | 24 | 76.4 | [1] |

| MCF-7 | Breast Cancer | 72 | 21.9 | [1] |

| MDA-MB-231 | Breast Cancer | 24 | 76.4 | [1] |

| MDA-MB-231 | Breast Cancer | 72 | 19.1 | [1] |

| MCF-10A | Normal Breast Epithelial | 24 | 99 | [1] |

| MCF-10A | Normal Breast Epithelial | 72 | 91 | [1] |

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.

-

Cell Seeding:

-

Harvest and count cells that are in the logarithmic growth phase.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software.

-

Signaling Pathways and Workflows

The following diagrams illustrate key processes related to this compound's mechanism of action and experimental design.

Caption: Mechanism of this compound inducing apoptosis.

Caption: General workflow for a cell viability assay.

Caption: Troubleshooting logic for unexpectedly high IC50 values.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. Topoisomerase inhibitor coralyne photosensitizes DNA, leading to elicitation of Chk2-dependent S-phase checkpoint and p53-independent apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coralyne, a protoberberine alkaloid, causes robust photosenstization of cancer cells through ATR-p38 MAPK-BAX and JAK2-STAT1-BAX pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coralyne Radiosensitizes A549 Cells by Upregulation of CDKN1A Expression to Attenuate Radiation Induced G2/M Block of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]

- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.in]

- 9. researchgate.net [researchgate.net]

Photodegradation and stability of Coralyne chloride solutions

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and photodegradation of Coralyne chloride solutions. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to common problems that may arise when working with this compound solutions.

| Problem | Possible Cause | Recommended Solution |